

An In-depth Technical Guide to PKM2-IN-9: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PKM2-IN-9

Cat. No.: B10805913

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate Kinase M2 (PKM2) is a critical enzyme in cellular metabolism, particularly in cancer cells where it plays a pivotal role in the Warburg effect—the metabolic shift towards aerobic glycolysis. This alteration in glucose metabolism provides cancer cells with the necessary building blocks for rapid proliferation. As such, PKM2 has emerged as a promising therapeutic target for cancer treatment. **PKM2-IN-9** (also referred to as Compound C1) is a potent inhibitor of PKM2, showing significant potential in cancer research. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological evaluation of **PKM2-IN-9**.

Chemical Structure and Properties

PKM2-IN-9 is a benzimidazole derivative with a molecular formula of $C_{24}H_{22}N_4O_2$ and a molecular weight of 398.46 g/mol ^[1] The chemical structure and key identifiers are summarized in the table below.

Property	Value
IUPAC Name	2-(benzamidomethyl)-1-(2-(m-tolylamino)-2-oxoethyl)-1H-benzo[d]imidazole
Molecular Formula	C24H22N4O2
Molecular Weight	398.46 g/mol
CAS Number	498568-75-5
SMILES	<chem>Cc1cccc(c1)NC(=O)Cn1c2ccccc2nc1CNC(=O)c1ccccc1</chem>

A detailed, step-by-step synthesis protocol for **PKM2-IN-9** is not publicly available. However, a general synthetic scheme is outlined in patent WO2008019139A2.

Biological Activity

PKM2-IN-9 is a potent inhibitor of the M2 isoform of pyruvate kinase. In biochemical assays, it has been demonstrated to inhibit PKM2 activity by 75% at a concentration of 50 μ M.^[1] The inhibition of PKM2 by small molecules is a promising strategy in cancer therapy as it can reverse the Warburg effect, thereby depriving cancer cells of the metabolic advantages required for their growth and proliferation.

Quantitative Data Summary

Compound	Target	Assay Type	Result
PKM2-IN-9	PKM2	Enzymatic Assay	75% inhibition @ 50 μ M ^[1]

Experimental Protocols

Pyruvate Kinase M2 Inhibition Assay (Coupled Enzyme Assay)

The inhibitory activity of **PKM2-IN-9** on PKM2 can be determined using a lactate dehydrogenase (LDH)-coupled enzymatic assay. This assay measures the rate of pyruvate

production by PKM2, which is then used by LDH to oxidize NADH to NAD⁺, resulting in a decrease in absorbance at 340 nm.

Principle:

The assay is based on the following coupled reactions:

- PKM2 Reaction: Phosphoenolpyruvate (PEP) + ADP → Pyruvate + ATP
- LDH Reaction: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The rate of NADH consumption in the second reaction is directly proportional to the rate of pyruvate production in the first reaction and is monitored by the decrease in absorbance at 340 nm.

Materials:

- Recombinant human PKM2 enzyme
- Phosphoenolpyruvate (PEP)
- Adenosine diphosphate (ADP)
- NADH
- Lactate Dehydrogenase (LDH)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂)
- **PKM2-IN-9** (dissolved in DMSO)
- 96-well microplate
- Spectrophotometer capable of reading absorbance at 340 nm

General Procedure:

- Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

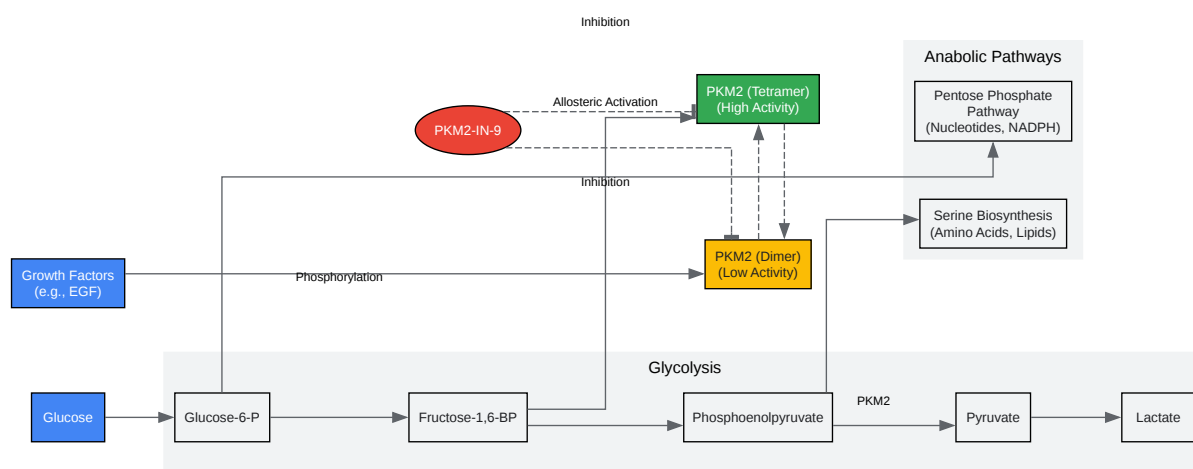
- Add **PKM2-IN-9** at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (no inhibitor).
- Initiate the reaction by adding the PKM2 enzyme to all wells.
- Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C).
- Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
- Determine the percent inhibition for each concentration of **PKM2-IN-9** relative to the vehicle control.

Note: Specific concentrations of reagents and incubation times may need to be optimized for individual experimental setups.

Signaling Pathways and Mechanism of Action

PKM2 is a key regulator of glycolysis and plays a central role in the metabolic reprogramming of cancer cells. In its highly active tetrameric form, PKM2 efficiently converts PEP to pyruvate, promoting ATP production through oxidative phosphorylation. However, in cancer cells, PKM2 often exists in a less active dimeric form. This dimeric state leads to the accumulation of glycolytic intermediates, which are then shunted into anabolic pathways, such as the pentose phosphate pathway (PPP) and serine biosynthesis, to produce nucleotides, lipids, and amino acids necessary for cell proliferation.^{[2][3]}

The activity of PKM2 is regulated by various signaling pathways, including growth factor signaling through tyrosine kinases. Phosphorylation of PKM2 can promote its dimeric state, thus favoring anabolic metabolism. By inhibiting PKM2, **PKM2-IN-9** is expected to interfere with this metabolic reprogramming, forcing cancer cells to rely on less efficient metabolic pathways and potentially leading to reduced proliferation and cell death.

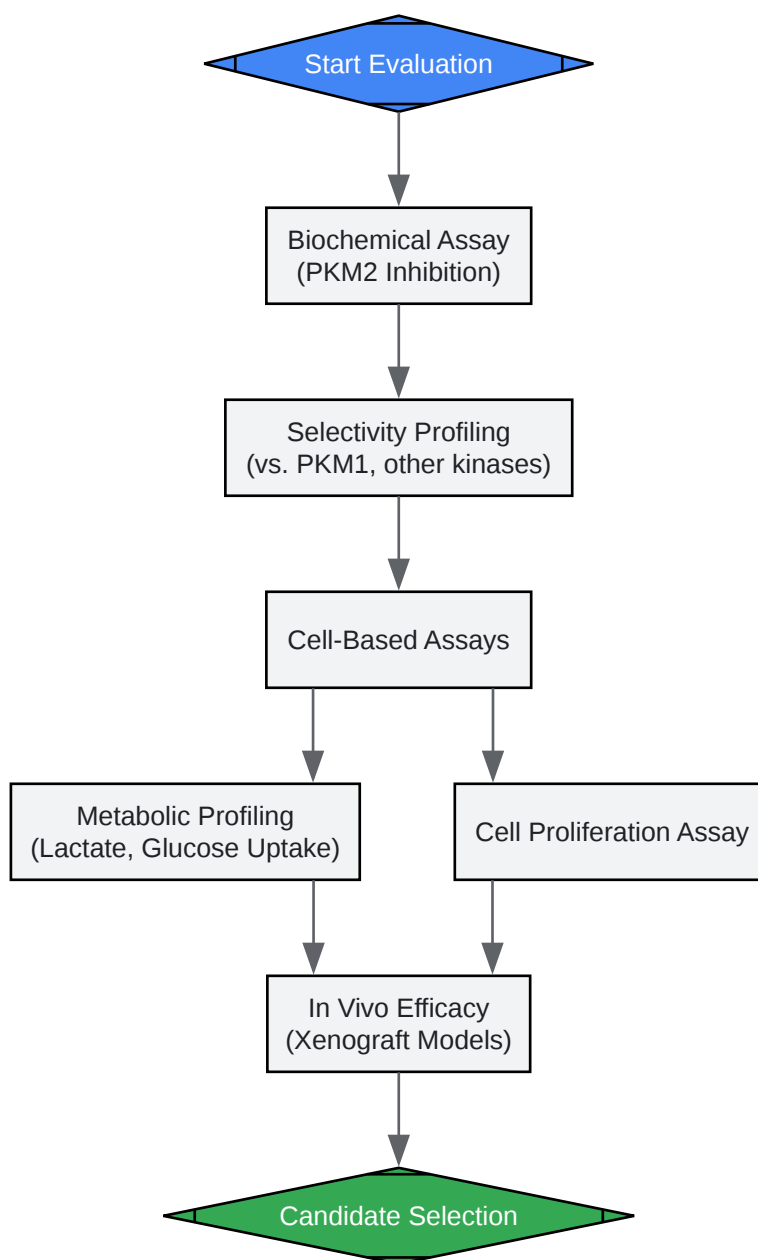


[Click to download full resolution via product page](#)

Caption: Regulation of PKM2 activity and its role in cancer cell metabolism.

Experimental Workflow for Evaluating PKM2-IN-9

A logical workflow for the preclinical evaluation of a PKM2 inhibitor like **PKM2-IN-9** would involve a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.



[Click to download full resolution via product page](#)

Caption: A typical workflow for the preclinical evaluation of a PKM2 inhibitor.

Conclusion

PKM2-IN-9 is a potent benzimidazole-based inhibitor of pyruvate kinase M2. Its ability to target a key enzyme in cancer metabolism makes it a valuable tool for cancer research and a potential starting point for the development of novel anticancer therapeutics. Further studies are warranted to fully elucidate its mechanism of action, selectivity, and in vivo efficacy. This

technical guide provides a foundational understanding of **PKM2-IN-9** for researchers and drug development professionals working in the field of cancer metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Pyruvate Kinase M2 in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to PKM2-IN-9: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10805913#chemical-structure-and-properties-of-pkm2-in-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com